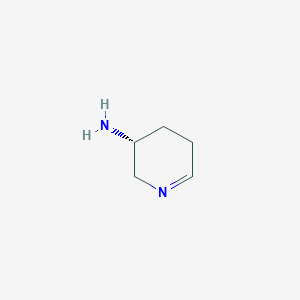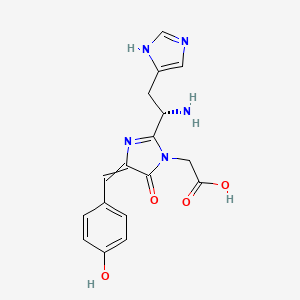
Chromophore (his-tyr-gly)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in various fluorescent proteins, particularly those related to green fluorescent protein (GFP). This chromophore is formed through an autocatalytic posttranslational modification of the His-Tyr-Gly tripeptide sequence. It plays a crucial role in the fluorescence properties of these proteins, making it invaluable in biological imaging and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chromophore is typically synthesized within the protein structure through a series of posttranslational modifications. The process begins with the cyclization of the His-Tyr-Gly sequence, followed by dehydration and oxidation steps to form the mature chromophore. This process does not require any cofactors or substrates other than molecular oxygen .
Industrial Production Methods: Industrial production of fluorescent proteins containing the His-Tyr-Gly chromophore involves recombinant DNA technology. Genes encoding these proteins are inserted into suitable host organisms, such as Escherichia coli, which then express the fluorescent proteins. These proteins are subsequently purified using chromatographic techniques .
Types of Reactions:
Oxidation: The formation of the chromophore involves oxidation steps, particularly the oxidation of the tyrosine residue.
Cyclization: The initial step in chromophore formation is the cyclization of the His-Tyr-Gly sequence.
Dehydration: Dehydration is another critical step in the maturation of the chromophore.
Common Reagents and Conditions:
Molecular Oxygen: Essential for the oxidation steps.
Enzymatic Catalysis: Although the process is largely autocatalytic, certain enzymes may facilitate the cyclization and oxidation steps.
Major Products:
- The primary product is the mature chromophore, which exhibits fluorescence properties. The exact nature of the fluorescence can vary depending on the specific protein environment .
Aplicaciones Científicas De Investigación
Chromophore (His-Tyr-Gly) has a wide range of applications in scientific research:
Biological Imaging: Used extensively in live-cell imaging to visualize cellular processes in real-time.
Biotechnology: Employed in the development of biosensors and biomarkers.
Medicine: Utilized in diagnostic imaging and in the study of disease mechanisms.
Chemistry: Serves as a model system for studying photophysical and photochemical properties
Mecanismo De Acción
The chromophore exerts its effects through its unique structure, which allows it to absorb light and re-emit it as fluorescence. The molecular targets are typically the surrounding protein matrix, which influences the chromophore’s photophysical properties. The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light at a different wavelength .
Comparación Con Compuestos Similares
Chromophore (Ser-Tyr-Gly): Found in wild-type GFP, this chromophore has similar fluorescence properties but differs in the initial amino acid sequence.
Chromophore (Thr-Tyr-Gly): Another variant found in some fluorescent proteins, with slightly different photophysical characteristics
Uniqueness: Chromophore (His-Tyr-Gly) is unique due to its specific sequence and the resulting photophysical properties. The presence of histidine in the sequence can lead to different fluorescence characteristics compared to other chromophores, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C17H17N5O4 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |
Clave InChI |
FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)

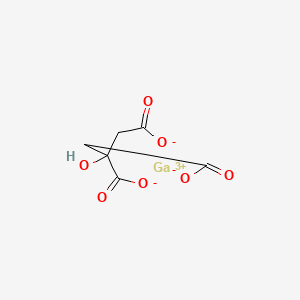
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
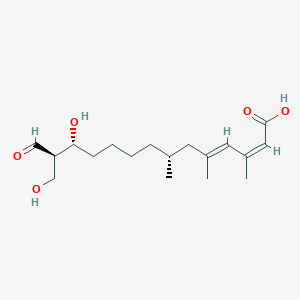
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
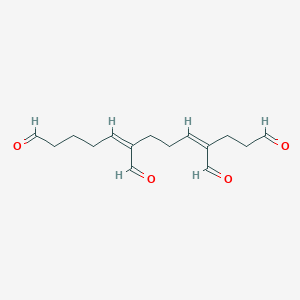

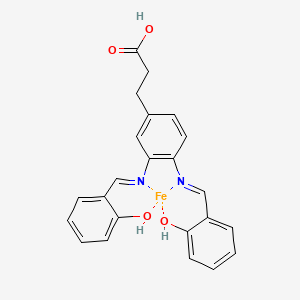
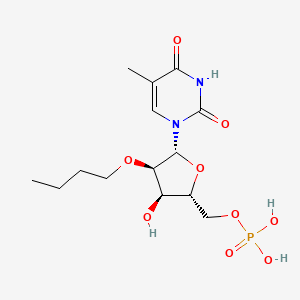
![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
